tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
Description
tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. Its structure includes:
- A (2S)-configured butan-2-yl backbone.
- A 1-amino-1-oxo (carbamoyl) moiety at position 1.
- A methylsulfanyl (SCH₃) substituent at position 3.
This compound is likely utilized in peptide synthesis or as a building block for pharmaceuticals, leveraging the Boc group’s stability under basic and nucleophilic conditions .
Properties
Molecular Formula |
C10H20N2O3S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m0/s1 |
InChI Key |
PEIBGUXFGFTTOY-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with specific amino acids or their derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the desired amino acid derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of tert-butyl carbamate, followed by its reaction with the appropriate amino acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a substrate or inhibitor in biochemical assays .
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug or a protective group in peptide synthesis .
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It often forms covalent or non-covalent bonds with the target, leading to changes in the target’s activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other tert-butyl carbamates, differing primarily in substituents on the butan-2-yl backbone. Below is a detailed comparison based on evidence from crystallographic, synthetic, and commercial sources:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Functional Group Impact: Methylsulfanyl (SCH₃): In the target compound, SCH₃ provides moderate lipophilicity compared to bromo (Br) or hydroxy (OH) groups in analogs. This may improve membrane permeability in drug design . Amino vs. Hydroxy/Ketone: The 1-amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, contrasting with the ketone or hydroxy groups in analogs, which favor electrophilic interactions or oxidation susceptibility .
Steric and Electronic Effects: The tert-butyl group universally shields the carbamate nitrogen, but substituents like Br or Cl introduce steric bulk and electronic effects. For instance, Br in the analog may hinder enzymatic degradation but increase molecular weight .
Synthetic Utility :
- The Boc group’s stability makes these compounds versatile intermediates. For example, the 4-oxo analog (CAS: 118173-26-5) can undergo reductive amination or Grignard reactions, while the target compound’s SCH₃ group is amenable to oxidation to sulfone/sulfoxide derivatives .
Biological Activity
tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a synthetic compound with notable structural features that suggest significant biological activity. With a molecular formula of C16H31N3O4S and a CAS number of 2280-68-4, this compound is classified as a carbamate derivative, which is often associated with various pharmacological properties. The presence of functional groups such as the tert-butyl moiety and methylsulfanyl group enhances its lipophilicity and potential interactions within biological systems.
The compound's chemical structure allows it to undergo various reactions, including hydrolysis and nucleophilic substitutions, which could influence its biological activity. The methylamino group may participate in enzymatic reactions, while the methylsulfanyl group can undergo oxidation, potentially altering the compound's efficacy and safety profile in biological contexts.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic applications.
- Antimicrobial Properties : Similar structures have shown promise as antimicrobial agents, targeting bacterial infections.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential in oncology .
The mechanism of action for this compound likely involves its interaction with specific molecular targets. Its structure enables binding to various receptors or enzymes, inhibiting their function and leading to desired biological outcomes. For instance, its potential as an enzyme inhibitor could be leveraged in drug development for conditions requiring modulation of enzymatic activity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of SARS-CoV Protease : A study evaluated the inhibitory effects of carbamate derivatives on SARS-CoV 3CL protease. The kinetic parameters were determined using fluorometric assays, revealing IC50 values that indicate significant inhibitory potential against viral replication pathways .
-
Antimicrobial Activity : Research has shown that carbamate derivatives can exhibit varying degrees of antimicrobial activity against different bacterial strains. The structure-function relationship was assessed to determine how modifications impact efficacy.
Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL E. coli 32 S. aureus 16 P. aeruginosa 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
